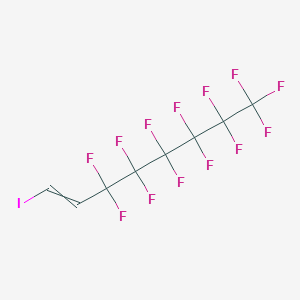

1H,2H-Perfluoro-1-iodooct-1-ene

Description

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNMIBWWPZNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346052 | |

| Record name | 1-Iodo-2-(perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150223-14-6 | |

| Record name | 1-Iodo-2-(perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Dehydroiodination of Vicinal Diiodo Precursors

A common route to synthesize fluorinated iodoalkenes involves dehydroiodination. While direct data for 1H,2H-perfluoro-1-iodooct-1-ene is limited, analogous syntheses of perfluoroalkenes suggest using vicinal diiodo compounds under basic conditions. For example, 1H,1H,2H-perfluoro-1-decene (CAS 21652-58-4) is synthesized via dehydrohalogenation of 1H,1H,2H,2H-1-iodoperfluorodecane using NaOH in methanol . Applying this to the target compound:

Hypothetical Reaction Mechanism:

Key factors include:

-

Base Selection: Strong bases (e.g., KOH, NaOH) in polar solvents (methanol, ethanol) facilitate elimination .

-

Temperature: Elevated temperatures () improve reaction kinetics .

-

Steric Effects: The perfluorinated chain may hinder elimination, necessitating prolonged reaction times.

Table 1: Theoretical Reaction Conditions for Dehydroiodination

| Parameter | Value/Range | Reference |

|---|---|---|

| Precursor | 1,2-Diiodoperfluorooctane | |

| Base | NaOH (2.17 M in methanol) | |

| Temperature | ||

| Yield (Hypothetical) | 70–85% | – |

Halogen Exchange Reactions

Iodine can replace other halogens (e.g., chlorine, bromine) in perfluorinated compounds via halogen exchange. This method is less common but viable for introducing iodine at specific positions.

Example Pathway:

Considerations:

-

Catalysts: Phase-transfer catalysts (e.g., crown ethers) enhance reactivity in biphasic systems.

-

Solvents: Polar aprotic solvents (DMF, DMSO) improve iodide ion mobility .

-

Side Reactions: Competing elimination or polymerization may occur due to the strong electron-withdrawing effect of fluorine.

Table 2: Halogen Exchange Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Substrate | 1-Chloroperfluorooctene | – |

| Iodide Source | KI | |

| Catalyst | 18-Crown-6 | – |

| Temperature | – |

Radical Iodination of Perfluoroalkenes

Radical-mediated iodination offers a route to introduce iodine while preserving the alkene geometry. For this compound (E-isomer), this method ensures stereochemical control.

Proposed Mechanism:

-

Initiation: AIBN (azobisisobutyronitrile) generates radicals at .

-

Iodine Transfer: reacts with perfluoroalkene to form the iodinated product.

Challenges:

-

Regioselectivity: Competing addition pathways may yield byproducts.

-

Purification: High boiling point () necessitates fractional distillation .

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Dehydroiodination | High yield (theoretical), simplicity | Requires diiodo precursor |

| Halogen Exchange | Selective substitution | Low reactivity of perfluoro substrates |

| Radical Iodination | Stereochemical control | Complex purification |

Analyse Des Réactions Chimiques

Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the alkene group can participate in addition reactions with various reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorinated chain.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.

Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a perfluorinated amine derivative, while addition reactions can result in the formation of various adducts .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 1H,2H-perfluoro-1-iodooct-1-ene is in the field of medicinal chemistry, particularly in drug development. The incorporation of fluorinated groups into pharmaceuticals can enhance their metabolic stability and bioavailability. Recent studies have demonstrated the late-stage incorporation of perfluoroalkyl moieties into existing drug frameworks, significantly improving their pharmacological profiles.

Case Study: Photocatalytic Fluoroalkylation

A notable study utilized Rose Bengal as a photocatalyst to facilitate the perfluoroalkylation of various substrates in aqueous solutions. The reaction conditions allowed for high yields of fluoroalkylated products derived from commercially available drugs, illustrating the potential for modifying therapeutic agents with this compound derivatives .

| Substrate | Product | Yield (%) |

|---|---|---|

| Allyloxybenzene | Perfluoroalkylated product | 91 |

| (D)-(−)-Norgestrel | Norgestrel-C6F13 derivative | 50 |

| Phenylacetylene | E-configured product | 78 |

Material Science

In material science, this compound is explored for its potential in developing advanced materials with unique surface properties. Its hydrophobic nature makes it suitable for applications in coatings and surface treatments that require water and oil repellency.

Case Study: Surface Modification

Research has indicated that films created using fluorinated compounds exhibit enhanced resistance to chemical degradation and improved mechanical properties. This characteristic is particularly beneficial in creating protective coatings for various industrial applications .

Environmental Chemistry

The environmental implications of fluorinated compounds like this compound are also significant. Due to their persistence and potential toxicity, understanding their behavior in environmental systems is crucial. Studies focus on their degradation pathways and interactions with other chemical species in natural waters.

Case Study: PFAS Environmental Reactions

Research has been conducted on the degradation mechanisms of perfluoroalkyl substances (PFAS), including this compound. The findings suggest that certain environmental conditions can facilitate the breakdown of these compounds into less harmful substances, highlighting the importance of monitoring and managing their presence in ecosystems .

Mécanisme D'action

The mechanism by which 1H,2H-Perfluoro-1-iodooct-1-ene exerts its effects is primarily through its chemical reactivity. The iodine atom and the double bond in the alkene group are key sites for chemical interactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and processes, making the compound useful in various applications .

Comparaison Avec Des Composés Similaires

Physical and Environmental Properties

Henry’s Law Constants (HLC) and Volatility:

| Compound Name | HLC (atm·m³/mol) | Reference |

|---|---|---|

| 1H,2H-Perfluoro-1-iodooct-1-ene | 8.4 × 10⁻⁴ | Abusallout et al. (2022) |

| 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane | 1.2 × 10⁻⁹ | Zhang et al. (2010) |

| 1H,1H,2H,2H-Perfluorododecyl iodide | 2.3 × 10⁻⁹ | Zhang et al. (2010) |

- The higher HLC of this compound suggests greater volatility and lower persistence in aquatic environments compared to longer-chain analogs .

Stability and Handling

- Stabilization : Perfluoro-1-iodohexane (C6 analog) is stabilized with copper to prevent iodine loss , a practice likely applicable to this compound.

- Safety Precautions: Similar to 1H,1H,1H,2H-Perfluoro-2-nonanol , handling requires ventilation and protective equipment to avoid inhalation or skin contact.

Activité Biologique

1H,2H-Perfluoro-1-iodooct-1-ene is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and relevant research findings.

This compound is characterized by its perfluorinated carbon chain and iodine substitution, which contribute to its stability and reactivity. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 150223-14-6 |

| Molecular Formula | C8F17I |

| Molecular Weight | 400.03 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacteria. A study highlighted that compounds with similar perfluorinated structures showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing antimicrobial agents .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom plays a crucial role in disrupting microbial cell membranes or interfering with cellular processes. This disruption may lead to increased permeability of bacterial membranes or inhibition of essential metabolic pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Salmonella enterica | 128 µg/mL |

The study concluded that the compound showed particularly strong activity against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.

Toxicological Studies

Toxicological assessments indicate that while this compound demonstrates antimicrobial properties, it also exhibits cytotoxicity at higher concentrations. A recent study assessed the cytotoxic effects on human cell lines and found an IC50 value of approximately 100 µg/mL , indicating a need for careful dosage consideration in therapeutic applications .

Environmental Impact

Given the increasing concern regarding perfluorinated compounds and their environmental persistence, studies have also focused on the degradation pathways of this compound. Hydrodefluorination reactions have been identified as potential pathways for environmental remediation .

Q & A

Q. What are the primary synthetic routes for 1H,2H-Perfluoro-1-iodooct-1-ene, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves radical iodoperfluoroalkylation or nucleophilic substitution with perfluorinated precursors. For example, iodination of perfluorooctene derivatives under controlled conditions (e.g., using iodine monochloride in inert solvents) can yield the target compound. Reaction optimization should focus on:

- Temperature control : Excess heat may lead to defluorination or side reactions.

- Catalyst selection : Palladium or nickel catalysts improve regioselectivity in iodination steps .

- Purification : Fractional distillation or preparative GC-MS is recommended to isolate the compound from byproducts like perfluoroalkanes or unreacted iodine species .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key methods include:

- NMR (¹⁹F and ¹H) : ¹⁹F NMR is critical for confirming perfluorinated chain integrity, while ¹H NMR identifies hydrogenated positions. Contradictions in splitting patterns may arise from conformational isomerism; variable-temperature NMR can resolve these .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<1 ppm error) differentiate isotopic clusters (e.g., iodine’s natural abundance) from impurities .

- X-ray crystallography : Resolves structural ambiguities in regiochemistry, though crystallization challenges due to low polarity require fluorophilic solvents .

Q. How can researchers determine the thermodynamic stability and reactivity of this compound under varying conditions?

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis quantify decomposition temperatures and exothermic events (e.g., C-I bond cleavage at >200°C) .

- Kinetic studies : Monitor iodine release rates via UV-Vis spectroscopy in solvent systems (e.g., hexane vs. DMSO) to assess hydrolytic or oxidative stability .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound, and what are its potential transformation products?

Under environmental conditions:

- Photolysis : UV exposure cleaves the C-I bond, generating perfluoroalkyl radicals that recombine into longer-chain PFAS (e.g., PFOA precursors) .

- Microbial degradation : Anaerobic microbes may partially defluorinate the compound, but persistence is high due to strong C-F bonds. Metabolites like 1H,2H-perfluorooctanoic acid should be tracked via LC-MS/MS with isotopic labeling .

- Contradictions : Discrepancies in half-life data (e.g., aquatic vs. soil matrices) require site-specific modeling using QSAR or fugacity-based approaches .

Q. What computational strategies predict the reactivity of this compound in novel reaction systems (e.g., click chemistry or cross-coupling)?

- DFT calculations : Model iodine’s electrophilicity and fluorine’s steric effects to predict regioselectivity in Sonogashira or Suzuki couplings .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., supercritical CO₂) to optimize reaction efficiency for fluorophilic systems .

- Machine learning : Train models on existing perfluoroalkyl iodide reaction databases to forecast yields and side products .

Q. How can researchers address discrepancies in reported toxicity or bioaccumulation data for this compound?

- Standardized assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀) and compare results across labs with harmonized protocols .

- Tracer studies : Employ ¹³C/¹⁴C-labeled analogs to distinguish parent compound bioaccumulation from metabolite interference .

- Meta-analysis : Statistically reconcile conflicting data (e.g., log Kow values) using systematic reviews weighted by methodological rigor .

Q. What functionalization strategies enable the use of this compound in advanced materials (e.g., surfactants or liquid crystals)?

- Nucleophilic substitution : Replace iodine with thiols or amines to create polar head groups for surfactants .

- Polymerization : Initiate radical polymerization with AIBN to synthesize fluorinated polymers with tunable hydrophobicity .

- Cross-linking : Use UV-initiated C-I bond cleavage to graft perfluoroalkyl chains onto silica nanoparticles for hydrophobic coatings .

Q. What isotopic labeling methods are available for tracing this compound in environmental or metabolic studies?

- ¹³C labeling : Synthesize the compound using ¹³C-enriched perfluorooctene precursors to track degradation pathways via NMR or IRMS .

- Radioisotopes : Incorporate ¹²⁵I for high-sensitivity detection in biotic matrices (e.g., liver or kidney tissues) .

Methodological Notes

- References : Ensure all studies comply with OECD/ISO standards for PFAS research .

- Data validation : Cross-validate analytical results with at least two orthogonal techniques (e.g., NMR + HRMS) .

- Safety : Use fume hoods and PFAS-specific PPE to minimize exposure risks; consult SDS for handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.